1-phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
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Overview
Description
1-Phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound features a unique structure that combines a phenethyl group, a tetrahydrofuran ring, and a pyrazolyl urea moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 1-phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the tetrahydrofuran ring: This step involves the cyclization of a suitable diol or halohydrin precursor in the presence of an acid catalyst.
Coupling of the phenethyl group: The phenethyl group can be introduced via a nucleophilic substitution reaction using a phenethyl halide and a suitable nucleophile.
Formation of the urea linkage: The final step involves the reaction of the pyrazole-tetrahydrofuran intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-Phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea can be compared with other similar compounds, such as:
1-Phenethyl-3-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea: This compound features a piperidine ring instead of a pyrazole ring, which may result in different chemical and biological properties.
1-Phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-imidazol-4-yl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(17-8-6-13-4-2-1-3-5-13)19-14-10-18-20(11-14)15-7-9-22-12-15/h1-5,10-11,15H,6-9,12H2,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZHQCSVBNZJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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